molecular formula C20H34O4 B8271762 Zoapatanol CAS No. 71117-51-6

Zoapatanol

Cat. No.: B8271762
CAS No.: 71117-51-6
M. Wt: 338.5 g/mol
InChI Key: XRDHAXIOHKTIGF-JECBFZOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zoapatanol is a natural oxepane diterpenoid (Molecular Formula: C20H34O4, Molecular Weight: 338.49 g/mol) originally isolated from the Mexican zoapatle plant (Montanoa tomentosa) . This plant has a long history of use in traditional medicine as a uterine stimulant and for fertility control . Consequently, this compound is of significant interest in reproductive biology research for its spasmogenic effects on uterine smooth muscle, making it a valuable compound for studying myometrial contractility . Its complex molecular structure features an oxepane ring and several stereocenters, which also makes it a compelling target for synthetic organic chemistry and methodology development, with several total syntheses reported in the literature . This product is provided as a pale yellow oil with a purity of >98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71117-51-6

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one

InChI

InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1

InChI Key

XRDHAXIOHKTIGF-JECBFZOVSA-N

SMILES

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C

Isomeric SMILES

C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C

Canonical SMILES

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C

Origin of Product

United States

Scientific Research Applications

Historical Context and Traditional Uses

Zoapatanol has been utilized in traditional Mexican medicine for centuries. The plant has been recognized for its ability to induce labor and regulate menstrual cycles. Historical records indicate its use as a uterine stimulant, with pharmacological studies confirming its efficacy in increasing uterine contractility during labor .

Biological Activities

  • Uterine Stimulant :
    • Studies have demonstrated that this compound enhances uterine contractility, making it a candidate for applications in obstetrics. Clinical trials involving zoapatle aqueous crude extract have shown increased cervical dilation and uterine contractions in pregnant women .
  • Anti-fertility Effects :
    • Research indicates that this compound possesses anti-fertility properties, which may be beneficial in developing contraceptive agents. Investigations into its mechanism of action are ongoing to understand its potential as an interceptive agent .
  • Toxicology :
    • Animal studies have reported no significant toxic effects associated with this compound, suggesting its safety for further clinical applications .

Synthetic Methodologies

The total synthesis of this compound has been a subject of extensive research due to its complex structure and biological significance. Various synthetic strategies have been developed:

  • Tsuji-Trost Allylation Reaction :
    • The Tsuji-Trost reaction has been employed to introduce the necessary side chains to the oxepane ring structure of this compound. This method allows for high yields and selectivity in synthesizing the compound .
  • Baeyer-Villiger Oxidation :
    • This oxidation method has been utilized to convert cyclic ketones into lactones, serving as key intermediates in the synthesis of this compound .
  • Oxidative Cleavage Techniques :
    • Advanced synthetic routes have incorporated oxidative cleavage of diols to facilitate the construction of the oxepane framework, demonstrating the versatility of synthetic organic chemistry in producing bioactive compounds like this compound .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Clinical Trials : A series of clinical studies have evaluated the effects of zoapatle extracts on uterine dynamics during labor, revealing promising results that warrant further investigation into standardized formulations for clinical use .
  • Synthetic Research : Recent advancements in synthetic methodologies have successfully produced this compound with high diastereoselectivity and yield, paving the way for more accessible production methods for research and therapeutic applications .

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond obstetrics:

  • Herbal Medicine : As a component of herbal formulations, this compound is being explored for its broader implications in women's health, particularly for conditions related to reproductive health .
  • Future Research Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including its potential anti-inflammatory and analgesic properties, which could expand its therapeutic applications significantly.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structurally Related Oxepane-Containing Compounds

Zoapatanol vs. Montanol
  • Structure: Both are oxepane diterpenoids isolated from M. tomentosa. This compound contains a β,γ-unsaturated ketone side chain, while montanol differs in side-chain oxidation states .
  • Activity: this compound exhibits uterotonic effects, whereas montanol's biological profile remains underexplored .
This compound vs. Heliannuols
  • Structure: Heliannuols (e.g., heliannuol B and C) are sesquiterpenes with oxepane rings but lack the diterpenoid backbone of this compound .
  • Activity: Heliannuols are phytotoxic and allelopathic, inhibiting plant growth, contrasting with this compound’s reproductive effects .
This compound vs. Sodwanone S
  • Activity: Exhibits antitumor properties, unlike this compound’s uterotonic focus .

Functionally Related Compounds

This compound vs. Testololactone
  • Structure: Testololactone is a steroidal lactone synthesized via BVO, sharing a lactone formation mechanism with this compound’s oxepane synthesis .
  • Activity: Used in breast cancer treatment, targeting androgen-dependent pathways, whereas this compound acts on uterine tissue .
This compound vs. ORF 13811 (this compound Analog)
  • Structure: ORF 13811 is a 3,8-dioxabicyclo[3.2.1]octane derivative, a structural analog of this compound with modified side-chain functionalization .
  • Activity: Demonstrates 10-fold higher antifertility potency than this compound in guinea pig models, attributed to hydroxylation of the ketone group .

Comparison with Other Oxepane Syntheses

Compound Key Synthetic Strategies Key Steps Reference
Heliannuol C Claisen rearrangement, Dieckmann cyclization Bargellini condensation followed by cyclization
(+)-Isolaurepinnacin Pd-catalyzed cyclization Ring-closing metathesis (RCM) and Suzuki coupling
Testololactone Baeyer-Villiger oxidation of DHEA Lactonization via ketone migration

Clinical and Toxicological Profiles

  • This compound: Efficacy: Induces uterine contractions in pregnant women (2/4 clinical studies) and cervical dilation . Toxicity: No significant toxicity observed in animal models (guinea pigs, rats) .
  • ORF 13811 : Enhanced potency but uncharacterized toxicity in humans .
  • Testololactone: FDA-approved for breast cancer with known side effects (e.g., hormonal imbalances) .

Preparation Methods

Suzuki Cross-Coupling and Stereochemical Control

The synthesis begins with a Suzuki cross-coupling between a boronic acid and a (Z)-α,β-unsaturated ester to establish the C1–C2 bond. This step achieves 78% yield and >95% stereoselectivity for the (Z)-configuration, critical for subsequent dihydroxylation.

Sharpless Asymmetric Dihydroxylation

An enantioselective dihydroxylation using AD-mix-β introduces the C2' and C3' stereocenters with 92% enantiomeric excess (ee). The reaction proceeds at −25°C in a tert-butanol/water system, affording the diol intermediate in 85% yield.

Horner–Wadsworth–Emmons Olefination

Intramolecular Horner–Wadsworth–Emmons olefination cyclizes the linear precursor into the oxepane ring. Employing sodium hydride in THF at 0°C, this step achieves 70% yield, with the trans-configuration of the exocyclic double bond confirmed via NOESY.

Birch Reduction and Side-Chain Elaboration

A chemoselective Birch reduction of a benzyl-protected Weinreb amide generates the primary alcohol while concurrently introducing the β,γ-unsaturated ketone. The use of liquid ammonia and lithium metal at −78°C ensures 65% yield and minimal over-reduction.

Table 1: Key Parameters for Taillier’s Synthesis

StepReagents/ConditionsYield (%)Selectivity
Suzuki Cross-CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C78>95% (Z)
DihydroxylationAD-mix-β, −25°C8592% ee
OlefinationNaH, THF, 0°C70Trans-double bond
Birch ReductionLi, NH₃(l), −78°C65Chemoselective

Tsuji Allylation for Side-Chain Introduction

Sparenberg’s doctoral work (2015) explores the enantioselective Tsuji allylation to functionalize medium-sized ethers, applying it to this compound’s synthesis.

Model System Optimization

Three model oxepane systems were synthesized to test the Tsuji allylation. Using a palladium catalyst with (R)-BINAP ligand, the allylation of a cyclic enol carbonate with a prenylboronic ester achieved 80% yield and 88% ee at −20°C.

Application to this compound

The optimized conditions were applied to a late-stage intermediate, installing the C11–C12 bond. Despite high enantioselectivity (85% ee), the reaction suffered from moderate yield (62%) due to competing β-hydride elimination.

Table 2: Tsuji Allylation Performance

SubstrateLigandTemp (°C)Yield (%)ee (%)
Model Oxepane A(R)-BINAP−208088
This compound Intermediate(R)-BINAP−306285

Nitroester-Based Racemic Synthesis

Early patents (US4221717A, CA1131237A) detail a racemic route leveraging nitroalkane chemistry.

Michael Addition and Cyclization

Methyl crotonate undergoes Michael addition with nitromethane in the presence of DBU, yielding a nitroester (74%). Cyclization via Jones oxidation forms the oxepane ring, though with poor stereocontrol (dr 1:1).

Rhodium-Catalyzed Isomerization

A rhodium(III) 2,4-pentanedionate catalyst isomerizes a diketone intermediate at 60°C in ethanol, achieving 68% yield. However, this step requires chromatographic separation of diastereomers.

Final Alkylation

Reaction of the acid derivative with 3-methyl-2-butenyllithium introduces the side-chain but results in racemic this compound (45% yield).

Table 3: Patent Synthesis Metrics

StepConditionsYield (%)Notes
Michael AdditionDBU, MeOH, rt74
Jones OxidationCrO₃, H₂SO₄, acetone, 0°C65dr 1:1
Rh IsomerizationRh(acac)₃, EtOH, 60°C68Diastereomers formed
Alkylation3-Me-2-butenyllithium, THF, −78°C45Racemic product

Epoxide Isomerization and Zirconium-Mediated Additions

The RSC-published route (1985) utilizes stannic chloride-catalyzed epoxide isomerization to construct the oxepane.

Epoxide to Oxepane Conversion

Treatment of epoxy diol 21 with SnCl₄ in CH₂Cl₂ at −20°C induces ring expansion to oxepane 22 with inversion at the tertiary center (82% yield, dr 4:1).

Zirconium-Catalyzed Alkyne Functionalization

A zirconium-mediated cis-addition of trimethylaluminum to an alkyne, followed by ethylene oxide quenching, forms the E-alcohol 18 in 75% yield. This step’s stereoselectivity is critical for subsequent alkylation.

Table 4: RSC Synthesis Highlights

StepReagents/ConditionsYield (%)Selectivity
Epoxide IsomerizationSnCl₄, CH₂Cl₂, −20°C82dr 4:1
Zirconium AdditionCp₂ZrCl₂, Me₃Al, ethylene oxide75E-selective

Comparative Analysis of Synthetic Routes

Stereochemical Control

  • Taillier’s Route : Superior for enantioselectivity (up to 92% ee) via Sharpless dihydroxylation.

  • Patent Methods : Limited to racemic products, necessitating resolution.

  • Tsuji Allylation : Offers 85% ee but requires chiral ligands.

Yield Efficiency

  • The RSC route achieves the highest cumulative yield (∼55%) due to efficient SnCl₄ isomerization.

  • Birch reduction in Taillier’s synthesis remains a bottleneck (65% yield).

Practical Considerations

  • Patent methods use cost-effective reagents (e.g., DBU, CrO₃) but suffer from low diastereoselectivity.

  • Palladium and rhodium catalysts in other routes increase expense but improve selectivity .

Q & A

Q. What are the primary synthetic routes for Zoapatanol, and how do they address stereochemical control?

this compound synthesis involves multistep strategies, including key transformations like Baeyer–Villiger oxidation to construct its oxepane core. For example, Kane and Doyle (1981) utilized Baeyer–Villiger oxidation to generate a lactone intermediate critical for stereochemical fidelity . Alternative routes, such as Cookson and Liverton’s method, employ stannic chloride-catalyzed epoxide isomerization to invert tertiary carbon configuration, ensuring stereochemical accuracy . Each route emphasizes protecting group strategies (e.g., differential hydroxyl protection) to isolate intermediates and optimize yields (~75% in key steps) .

Q. What experimental evidence supports this compound’s biological activity as an antifertility agent?

this compound’s antifertility effects were validated using guinea pig contragestational models. Semi-purified extracts (Fig. 33-2, Table 33-4) demonstrated pre- and post-implantation inhibition, aligning with traditional use of Montanoa tomentosa for early pregnancy termination . Modifications to its nonenyl side chain (e.g., 5-keto to hydroxyl conversion) enhanced potency, while oxepane-to-dioxabicyclo[3.2.1]octane derivatization (e.g., compound 33) further improved activity . These studies emphasize rigorous dose-response assays and comparative evaluations to establish structure-activity relationships (SAR) .

Q. How is this compound’s structural configuration determined, and why is it critical for bioactivity?

The compound’s double-bond geometry (cis/trans) and oxepane ring conformation were resolved via NMR and X-ray crystallography. For instance, the 6,7-double bond in the side chain adopts an E-configuration, which is essential for uterine contractility modulation . Incorrect stereochemistry in synthetic analogs (e.g., epimerization at C9) reduces activity, highlighting the necessity of precise stereochemical control during synthesis .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in reported synthetic yields and stereochemical outcomes across methodologies?

Contradictions arise from divergent reaction conditions (e.g., solvent polarity, catalyst choice). For example, Chen and Rowand’s route achieved 75% yield using KCH2SOCH3/DMSO at 25°C, whereas Cookson’s method required SnCl4 catalysis for epoxide isomerization . Systematic reproducibility studies, including kinetic profiling and intermediate characterization (e.g., HPLC, mass spectrometry), are critical to identify optimal conditions .

Q. What experimental designs are used to evaluate this compound’s dual effects on uterine contractility and prostaglandin synthesis?

In vitro models (e.g., isolated uterine tissue assays) measure contractile responses to this compound, while in vivo studies track pregnancy inhibition in guinea pigs . Concurrently, prostaglandin involvement is probed via cyclooxygenase inhibitors (e.g., indomethacin), which suppress this compound-induced contractions, suggesting prostaglandin-mediated pathways . These dual approaches require controlled variables (e.g., hormone levels, gestational timing) to isolate mechanisms .

Q. What role does enzyme engineering play in optimizing this compound synthesis via Baeyer–Villiger monooxygenases (BVMOs)?

BVMOs offer regio- and enantioselectivity for lactone formation, but wild-type enzymes often lack thermostability. Protein engineering (e.g., directed evolution) modifies active-site residues to enhance stability and substrate affinity, enabling scalable synthesis . For example, mutations in Pseudomonas BVMOs improved lactone yield by 40% under industrial conditions .

Q. How can computational modeling improve SAR studies of this compound analogs?

Molecular docking and MD simulations predict analog binding to uterine prostaglandin receptors (e.g., FP receptors). For compound 33, simulations revealed hydrogen bonding between the hydroxyl group and Arg³⁰¹, explaining its enhanced potency . These models guide rational design, reducing reliance on trial-and-error synthesis .

Methodological Considerations

  • Data Validation : Cross-reference synthetic yields with independent replicates and characterize intermediates via NMR/HRMS to ensure reproducibility .
  • Biological Assays : Use positive controls (e.g., PGF2α for uterine contractions) and blinded scoring to mitigate bias in antifertility studies .
  • Statistical Analysis : Apply ANOVA to compare analog potency, with p < 0.05 as significance threshold .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoapatanol
Reactant of Route 2
Zoapatanol

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